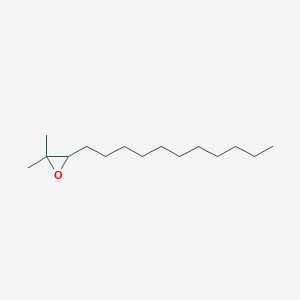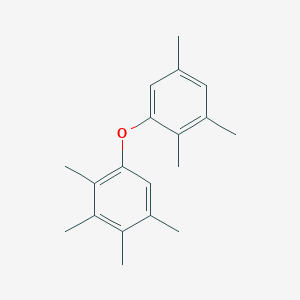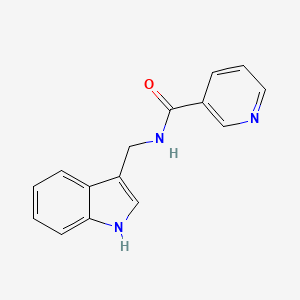
Nicotinamide, N-(3-indolylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinamide, N-(3-indolylmethyl)- is a compound that combines the nicotinamide moiety with an indole group. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(3-indolylmethyl)- can be achieved through several methods. One common approach involves the Curtius rearrangement of indole-3-carboxazide to produce N-(3-indolylmethyl)nicotinamide . This reaction typically requires the use of triethylamine and dichloromethane as solvents, with diphenylphosphoryl azide as the reagent .
Industrial Production Methods
Industrial production methods for Nicotinamide, N-(3-indolylmethyl)- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Nicotinamide, N-(3-indolylmethyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the indole or nicotinamide groups.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
科学研究应用
Nicotinamide, N-(3-indolylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Nicotinamide, N-(3-indolylmethyl)- involves its interaction with various molecular targets and pathways. The compound is known to influence cellular energy metabolism, DNA repair, and transcription regulation . It exerts its effects by modulating the activity of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1) and influencing signaling pathways like NF-κB .
相似化合物的比较
Similar Compounds
Similar compounds include:
Nicotinamide: A form of vitamin B3 with various biological activities.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD+) with potential anti-aging effects.
Nicotinamide mononucleotide: Another NAD+ precursor with similar biological functions.
Uniqueness
Nicotinamide, N-(3-indolylmethyl)- is unique due to the presence of the indole moiety, which imparts additional biological activities and potential therapeutic applications compared to other nicotinamide derivatives .
属性
CAS 编号 |
63183-53-9 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-(1H-indol-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(11-4-3-7-16-8-11)18-10-12-9-17-14-6-2-1-5-13(12)14/h1-9,17H,10H2,(H,18,19) |
InChI 键 |
ZXXWHZIZRFFPLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



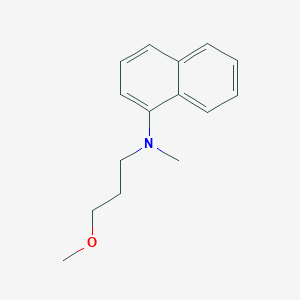
![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
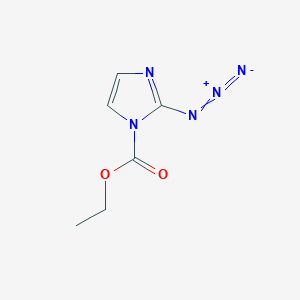


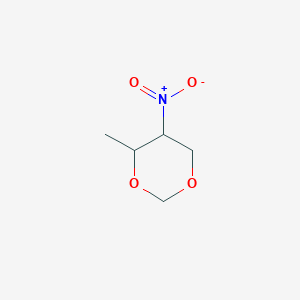



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
